Boc--cyclohexyl-D-Ala-OH
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Overview
Description
Boc–cyclohexyl-D-Ala-OH: is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is a derivative of alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a cyclohexyl group. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc–cyclohexyl-D-Ala-OH typically involves the protection of the amino group of cyclohexyl-D-alanine with a Boc group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of Boc–cyclohexyl-D-Ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc–cyclohexyl-D-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Common Reagents and Conditions:
Deprotection: TFA in DCM or HCl in dioxane.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed:
Deprotection: Cyclohexyl-D-alanine.
Coupling: Peptides containing cyclohexyl-D-alanine residues.
Scientific Research Applications
Boc–cyclohexyl-D-Ala-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc–cyclohexyl-D-Ala-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during coupling reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds . The cyclohexyl group provides steric hindrance, influencing the conformation and reactivity of the resulting peptides .
Comparison with Similar Compounds
- Boc–cyclohexyl-L-Ala-OH
- Boc–cyclohexyl-D-alanine
- Boc–cyclohexyl-L-alanine
Comparison: Boc–cyclohexyl-D-Ala-OH is unique due to its D-configuration, which can impart different biological activities compared to its L-counterpart . The presence of the cyclohexyl group also distinguishes it from other Boc-protected amino acids, providing unique steric and electronic properties .
Properties
Molecular Formula |
C14H27NO5 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m1./s1 |
InChI Key |
KGIDHDHQFLWAMT-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O |
Origin of Product |
United States |
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